METHYL 4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE
Overview
Description
Methyl 4-({[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Acetylation: The acetylation of the pyrazole ring can be carried out using acetic anhydride in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Hydrolysis Agents: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Cyclization Catalysts: Lewis acids such as aluminum chloride (AlCl3).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Heterocyclic Compounds: Cyclization reactions yield various heterocyclic compounds.
Scientific Research Applications
Methyl 4-({[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]METHYL}BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also bind to specific receptors, modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({[(4-amino-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-({[(4-nitro-1H-imidazol-1-yl)acetyl]amino}methyl)benzoate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 4-({[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is unique due to the presence of both a nitro group and a pyrazole ring, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-[[[2-(4-nitropyrazol-1-yl)acetyl]amino]methyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-23-14(20)11-4-2-10(3-5-11)6-15-13(19)9-17-8-12(7-16-17)18(21)22/h2-5,7-8H,6,9H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWVADRERRHGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.